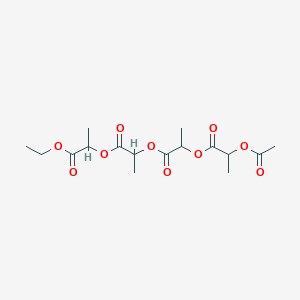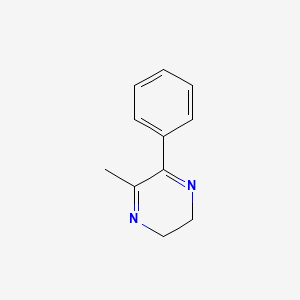![molecular formula C22H41NO5 B14720821 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate CAS No. 6288-29-5](/img/structure/B14720821.png)
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate typically involves esterification and amidation reactions. The synthetic route generally includes the following steps:
Esterification: The reaction between 2-ethylhexanoic acid and a suitable alcohol, such as propan-2-ol, in the presence of an acid catalyst to form the ester intermediate.
Amidation: The ester intermediate is then reacted with an amine, such as 2-ethylhexanoylamine, under controlled conditions to form the final compound.
Industrial production methods may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester and amide groups to their corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s ester and amide groups make it a potential candidate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate involves its interaction with molecular targets through its ester and amide functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications of target molecules. The pathways involved may include enzymatic hydrolysis, where the ester and amide bonds are cleaved by specific enzymes, leading to the release of active metabolites .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate can be compared with similar compounds such as:
2-Ethylhexyl acrylate: Known for its use in polymer synthesis and adhesive formulations.
2-Ethylhexyl methacrylate: Used in the production of specialty polymers and coatings.
2-Ethylhexyl acetate: Commonly used as a solvent in various industrial applications.
The uniqueness of this compound lies in its dual ester and amide functional groups, which provide a combination of reactivity and stability not found in the other similar compounds .
Eigenschaften
CAS-Nummer |
6288-29-5 |
|---|---|
Molekularformel |
C22H41NO5 |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
1-[2-(2-ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C22H41NO5/c1-7-11-13-18(9-3)21(25)27-16(5)15-23-20(24)17(6)28-22(26)19(10-4)14-12-8-2/h16-19H,7-15H2,1-6H3,(H,23,24) |
InChI-Schlüssel |
BUFBUWAALXANIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OC(C)CNC(=O)C(C)OC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-](/img/structure/B14720741.png)



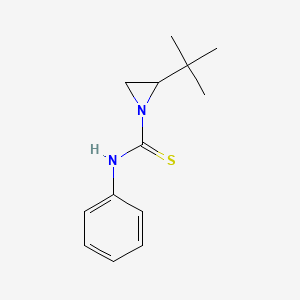

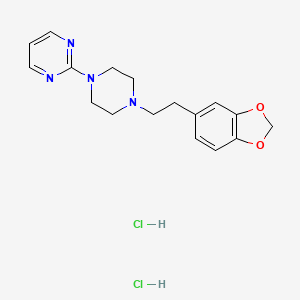
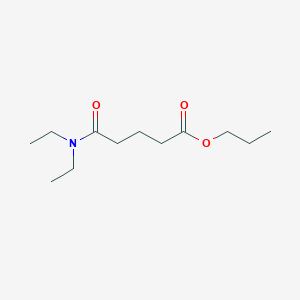
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)


![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
